![molecular formula C14H21NO3 B1305976 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid CAS No. 428841-22-9](/img/structure/B1305976.png)
6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid
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Description
“6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is a chemical compound with the molecular formula C14H21NO3 . It is a derivative of cyclohexene .
Molecular Structure Analysis
The molecular structure of “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” consists of 14 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms . The exact structure can be viewed on various chemical databases .Physical And Chemical Properties Analysis
The average mass of “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” is approximately 251.321 Da . More detailed physical and chemical properties may be available from specialized chemical databases .Scientific Research Applications
Organic Synthesis
Carboxylic acids, such as “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid”, are versatile organic compounds used in various areas like organic synthesis, nanotechnology, and polymers . They can participate in a variety of organic reactions, including substitution, elimination, and oxidation .
Nanotechnology
In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . This could potentially apply to “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” as well.
Polymer Science
Carboxylic acids find applications in the area of polymers as monomers, additives, catalysts, etc . Given its structure, “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” could potentially be used in similar applications.
Anaerobic Decomposition
Carboxylic acids have been identified as intermediates during the anaerobic decomposition of benzoic acid by a methanogenic consortium . It’s possible that “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” could play a similar role in other decomposition processes.
Enantioselective Synthesis
Carboxylic acids can be involved in enantioselective synthesis, which is of great significance in the production of certain pharmaceuticals . For example, (S)-3-cyclohexene-1-carboxylic acid is a precursor for Edoxaban, an important anticoagulant . “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid” might have similar applications in the synthesis of other chiral compounds.
Surface Modification
Carboxylic acids can assist in the surface modification of multiple wall carbon nanotubes (MWCNTs) by ultrasonic radiation, with applications in the production of polymer nanomaterials . This could be another potential application for “6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid”.
properties
IUPAC Name |
6-(cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-13(15-10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(17)18/h4-5,10-12H,1-3,6-9H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPQLTASDYNLKZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CC=CCC2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387677 |
Source
|
Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
CAS RN |
428841-22-9 |
Source
|
Record name | 6-(Cyclohexylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10387677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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